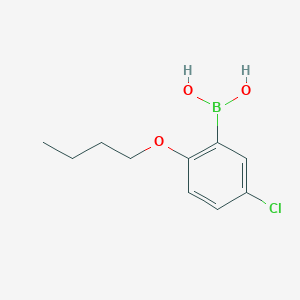

(2-Butoxi-5-clorofenil)ácido borónico

Descripción general

Descripción

(2-Butoxy-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and chloro groups.

Aplicaciones Científicas De Investigación

(2-Butoxy-5-chlorophenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (2-Butoxy-5-chlorophenyl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then interacts with this complex, transferring the boronic acid group to the palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction context .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially influencing its bioavailability.

Result of Action

The primary result of (2-Butoxy-5-chlorophenyl)boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.

Análisis Bioquímico

Biochemical Properties

(2-Butoxy-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that includes trypsin, chymotrypsin, and elastase. The interaction between (2-Butoxy-5-chlorophenyl)boronic acid and these enzymes involves the formation of a tetrahedral boronate ester intermediate, which effectively inhibits the enzyme’s activity. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can interact with other biomolecules such as sugars and amino acids, forming reversible covalent complexes that can modulate their biological functions .

Cellular Effects

The effects of (2-Butoxy-5-chlorophenyl)boronic acid on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting proteases that play critical roles in signal transduction. For instance, the inhibition of serine proteases can lead to altered cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, (2-Butoxy-5-chlorophenyl)boronic acid can impact gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of (2-Butoxy-5-chlorophenyl)boronic acid involves its ability to form covalent bonds with the active sites of enzymes. This interaction typically occurs through the formation of a boronate ester intermediate, which is a reversible process. The binding of (2-Butoxy-5-chlorophenyl)boronic acid to serine proteases, for example, involves the nucleophilic attack of the serine hydroxyl group on the boronic acid, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding and other non-covalent interactions, resulting in the inhibition of the enzyme’s catalytic activity. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Butoxy-5-chlorophenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under inert atmospheric conditions and at room temperature. Prolonged exposure to moisture or reactive chemicals can lead to hydrolysis and degradation, reducing its efficacy. In in vitro studies, the long-term effects of (2-Butoxy-5-chlorophenyl)boronic acid on cellular function have been observed to include sustained inhibition of protease activity and alterations in cell signaling pathways. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of (2-Butoxy-5-chlorophenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage may occur. Studies have shown that there is a threshold dose beyond which the toxic effects of (2-Butoxy-5-chlorophenyl)boronic acid become pronounced, leading to cellular apoptosis and tissue necrosis. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .

Metabolic Pathways

(2-Butoxy-5-chlorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze metabolic reactions. This compound can inhibit enzymes such as serine proteases, which play roles in the metabolism of proteins and peptides. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can affect the levels of metabolites by modulating the activity of enzymes involved in metabolic flux. The presence of this compound can lead to changes in the concentrations of key metabolites, thereby influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of (2-Butoxy-5-chlorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (2-Butoxy-5-chlorophenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of (2-Butoxy-5-chlorophenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (2-Butoxy-5-chlorophenyl)boronic acid may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences. The localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-5-chlorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 2-butoxy-5-chlorophenylborane, which can be prepared by reacting 2-butoxy-5-chlorophenylmagnesium bromide with trimethyl borate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group.

Industrial Production Methods

Industrial production of (2-Butoxy-5-chlorophenyl)boronic acid often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

(2-Butoxy-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The butoxy and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Substituted Phenyl Derivatives: Formed in substitution reactions.

Comparación Con Compuestos Similares

(2-Butoxy-5-chlorophenyl)boronic acid can be compared with other boronic acids, such as:

2-Chlorophenylboronic Acid: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain applications.

2-Butoxy-5-chloropyridine-3-boronic Acid: Contains a pyridine ring instead of a phenyl ring, which can alter its electronic properties and reactivity.

The presence of both butoxy and chloro substituents in (2-Butoxy-5-chlorophenyl)boronic acid makes it unique, providing a balance of hydrophobicity and electronic effects that can be advantageous in specific synthetic applications .

Propiedades

IUPAC Name |

(2-butoxy-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIBHUXEZCJVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584233 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-88-4 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)